![molecular formula C18H12Cl2N6O2 B2800686 N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide CAS No. 881082-82-2](/img/structure/B2800686.png)
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide
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Description
The compound “N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide” is a type of pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown various biological activities and are considered an essential base component of the genetic material of deoxyribonucleic acid .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with carboxylic anhydrides or acid chlorides under certain conditions can lead to the formation of pyrazolo[3,4-d]pyrimidin-4-yl derivatives .Molecular Structure Analysis
The molecular structure of “N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the presence of functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, while the IR and NMR spectra can provide information about the functional groups and molecular structure .Scientific Research Applications
- Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties . Researchers have explored their potential in combating bacterial infections, which is crucial in the context of antibiotic resistance.
- The compound’s antifungal activity has been studied . Investigating its effectiveness against fungal pathogens could lead to novel antifungal agents.
- Reports have hinted at the anti-inflammatory potential of pyrazolines . Understanding their mechanisms of action and evaluating their impact on inflammatory pathways is essential.
- Oxidative stress plays a role in various diseases. Pyrazolines, including our compound, have been investigated for their antioxidant properties . Assessing their ability to counteract reactive oxygen species (ROS) could yield valuable insights.
- Our compound’s effects on acetylcholinesterase (AchE) activity have been studied . AchE is crucial for normal nerve impulse transmission. Investigating how this compound affects AchE could provide insights into neurotoxicity and potential therapeutic applications.
Antibacterial Activity
Antifungal Properties
Anti-Inflammatory Effects
Antioxidant Activity
Neurotoxicity and Acetylcholinesterase Inhibition
properties
IUPAC Name |
N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6O2/c19-14-5-4-11(7-15(14)20)26-17-13(8-23-26)16(21-9-22-17)24-25-18(28)10-2-1-3-12(27)6-10/h1-9,27H,(H,25,28)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCZXAWGZKHNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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